Cas no 1013025-61-0 (2-{(pyrimidin-2-yl)methylamino}acetic acid)

2-{(pyrimidin-2-yl)methylamino}acetic acid Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(2-pyrimidinylmethyl)-
- 2-{(pyrimidin-2-yl)methylamino}acetic acid
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- Inchi: 1S/C7H9N3O2/c11-7(12)5-8-4-6-9-2-1-3-10-6/h1-3,8H,4-5H2,(H,11,12)
- InChI Key: IHBUDBAUOLDQOD-UHFFFAOYSA-N
- SMILES: C(O)(=O)CNCC1=NC=CC=N1
2-{(pyrimidin-2-yl)methylamino}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-170123-1.0g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 1g |
$1129.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580677-2.5g |
(Pyrimidin-2-ylmethyl)glycine |
1013025-61-0 | 98% | 2.5g |
¥50300 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580677-1g |
(Pyrimidin-2-ylmethyl)glycine |
1013025-61-0 | 98% | 1g |
¥25685 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580677-500mg |
(Pyrimidin-2-ylmethyl)glycine |
1013025-61-0 | 98% | 500mg |
¥26558 | 2023-03-01 | |
Enamine | EN300-170123-5g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 5g |
$1821.0 | 2023-09-20 | ||
Enamine | EN300-170123-10.0g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 10g |
$4852.0 | 2023-05-25 | ||
Enamine | EN300-170123-0.25g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 0.25g |
$579.0 | 2023-09-20 | ||
Enamine | EN300-170123-2.5g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 2.5g |
$1230.0 | 2023-09-20 | ||
Enamine | EN300-170123-0.1g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 0.1g |
$553.0 | 2023-09-20 | ||
Enamine | EN300-170123-5.0g |
2-{[(pyrimidin-2-yl)methyl]amino}acetic acid |
1013025-61-0 | 5g |
$3273.0 | 2023-05-25 |
2-{(pyrimidin-2-yl)methylamino}acetic acid Related Literature
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
Additional information on 2-{(pyrimidin-2-yl)methylamino}acetic acid
Recent Advances in the Study of 2-{(pyrimidin-2-yl)methylamino}acetic acid (CAS: 1013025-61-0) in Chemical Biology and Pharmaceutical Research
The compound 2-{(pyrimidin-2-yl)methylamino}acetic acid (CAS: 1013025-61-0) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This pyrimidine derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. Recent studies have focused on its unique structural features, which combine a pyrimidine ring with a glycine moiety, creating a versatile scaffold for drug discovery.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's potential as a building block for kinase inhibitors. The study demonstrated that 2-{(pyrimidin-2-yl)methylamino}acetic acid could be effectively incorporated into ATP-competitive inhibitors targeting specific tyrosine kinases involved in cancer progression. The compound's ability to form key hydrogen bond interactions with kinase active sites was particularly noteworthy, suggesting its utility in designing selective kinase inhibitors.
Another significant development comes from recent work in metabolic disease research. A 2024 Nature Chemical Biology publication reported that derivatives of 2-{(pyrimidin-2-yl)methylamino}acetic acid showed remarkable activity as modulators of G protein-coupled receptors (GPCRs) involved in glucose metabolism. The research team utilized structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties, leading to improved metabolic stability and target selectivity.
The synthetic accessibility of 2-{(pyrimidin-2-yl)methylamino}acetic acid has also been a focus of recent investigations. A 2023 ACS Medicinal Chemistry Letters article described an improved synthetic route that increased overall yield while reducing the number of purification steps. This advancement is particularly important for scaling up production for preclinical studies and potential clinical development.
Emerging research has also explored the compound's potential in neurological applications. Preliminary studies suggest that appropriately modified derivatives of 2-{(pyrimidin-2-yl)methylamino}acetic acid may cross the blood-brain barrier and exhibit activity against neurodegenerative targets. While these findings are still in early stages, they open new avenues for central nervous system drug development.
From a chemical biology perspective, the compound has proven valuable as a tool for studying protein-ligand interactions. Its moderate size and well-defined conformational preferences make it an excellent candidate for fragment-based drug discovery approaches. Recent work has utilized this scaffold in crystallography studies to better understand binding modes in various biological targets.
Looking forward, the versatility of 2-{(pyrimidin-2-yl)methylamino}acetic acid continues to attract research attention. Ongoing studies are exploring its application in PROTAC (proteolysis targeting chimera) design, where its bifunctional nature could facilitate the development of novel targeted protein degradation therapeutics. The compound's future in pharmaceutical research appears promising, with potential applications spanning multiple therapeutic areas.
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